[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol
Description
[1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a phenylethyl substituent at the N1 position and a hydroxymethyl group at the C2 position of the benzimidazole core. Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl group and π-π interactions through the aromatic phenylethyl moiety, making it relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
[1-(1-phenylethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIBNRJJAHPZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333502 | |
| Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380551-61-1 | |
| Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
-
Formation of 2-hydroxymethylbenzimidazole :
o-Phenylenediamine reacts with glycolic acid (or its derivatives) under reflux with hydrochloric acid to form 2-hydroxymethylbenzimidazole. -
N-Alkylation with 1-phenylethyl bromide :
The 1-position of benzimidazole is alkylated using 1-phenylethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF.
Optimization and Conditions
Table 1: Key Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Alkylating agent | 1-Phenylethyl bromide | |
| Solvent | DMF, 80°C, 16 h | |
| Base | NaH (60% in oil) | |
| Workup | Extraction with ether/water |
Method 2: Lithiation and Carbonyl Addition
Reaction Mechanism
This method adapts strategies from imidazole lithiation protocols:
-
Lithiation of 1-(1-phenylethyl)benzimidazole :
Treatment with n-butyllithium at −78°C generates a lithiated species at the 2-position. -
Formaldehyde quenching :
Addition of formaldehyde introduces the hydroxymethyl group.
Experimental Details
Table 2: Lithiation Protocol
| Step | Condition | Source |
|---|---|---|
| Lithiation agent | n-BuLi (1.6 M in hexane) | |
| Temperature | −78°C, 30 min | |
| Electrophile | Formaldehyde (gas) | |
| Yield | ~50% (estimated) |
Method 3: Reductive Amination and Hydrolysis
Sequential Functionalization
Critical Analysis
-
Advantage : Avoids unstable intermediates.
-
Challenge : Over-reduction risks require careful stoichiometry.
Method 4: Microwave-Assisted Synthesis
Green Chemistry Approach
Microwave irradiation accelerates the condensation and alkylation steps, reducing reaction time from hours to minutes.
Table 3: Microwave Conditions
Characterization and Validation
Spectroscopic Data
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol serves as a versatile building block for the synthesis of more complex molecules. It is utilized in:
- Synthesis of Novel Benzimidazole Derivatives: The compound can be modified to create derivatives with enhanced properties for specific applications.
Table 1: Synthetic Routes for Derivatives
| Derivative | Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|---|
| Compound A | Condensation with phenolic compounds | 85 | Phenolic acid |
| Compound B | Nucleophilic substitution on benzimidazole ring | 78 | Alkyl halide |
Biology
The biological activity of this compound is significant, particularly in drug discovery and development:
- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific kinases.
Case Study: CK1δ Inhibition
Research indicated that certain derivatives exhibit IC50 values as low as 0.0986 µM against CK1δ, a kinase implicated in various cancers.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Potential: It has been investigated for its efficacy against various diseases including cancer, infections, and inflammatory conditions.
Table 2: Therapeutic Applications
| Disease Type | Mechanism of Action | Reference |
|---|---|---|
| Cancer | Kinase inhibition | |
| Bacterial Infections | Antimicrobial activity | |
| Neurodegenerative Diseases | Neuroprotective effects |
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals:
- Advanced Materials: Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Benzimidazole derivatives have demonstrated a range of biological activities:
- Antimicrobial Properties: Effective against various bacterial and fungal strains.
Table 3: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Protective effects in models of neurodegeneration |
Mechanism of Action
The mechanism of action of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems.
Comparison with Similar Compounds
Structural Features of Related Compounds
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol | Phenylethyl (N1), Methanol (C2) | C₁₆H₁₆N₂O | 252.31 | -OH, aromatic ring |
| (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | Allyl (N1), Ethanol (C2) | C₁₂H₁₄N₂O | 202.25 | -OH, allyl group |
| [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol | 2-Fluorobenzyl (N1), Methanol (C2) | C₁₅H₁₃FN₂O | 256.28 | -OH, -F, aromatic ring |
| 1-(1-Phenethyl-1H-benzimidazol-2-yl)-1-ethanone | Phenethyl (N1), Ketone (C2) | C₁₇H₁₆N₂O | 264.33 | C=O, aromatic ring |
| [1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol | Diethoxyethyl (N1), Methanol (C2) | C₁₄H₂₀N₂O₃ | 264.33 | -OH, ethoxy groups |
Physicochemical Properties
- Solubility : The phenylethyl group enhances hydrophobicity, reducing aqueous solubility compared to analogues with polar substituents (e.g., diethoxyethyl or fluorobenzyl groups) .
- Hydrogen Bonding: The hydroxymethyl group facilitates O–H···N/O interactions, as seen in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, which forms layered crystal structures .
- Thermal Stability : Bulkier substituents (e.g., phenylethyl) may increase melting points due to improved van der Waals interactions .
Biological Activity
[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores the synthesis, biological activities, and pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various alkylating agents. The compound can be synthesized through a multi-step process that includes the formation of the benzimidazole core followed by the introduction of the phenylethyl group and methanol moiety.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those for traditional antibiotics such as ampicillin, indicating their potential as alternative antimicrobial agents .
| Pathogen | MIC (µg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 15 | Lower |
| Escherichia coli | 20 | Lower |
| Bacillus cereus | 25 | Lower |
Anticancer Activity
Benzimidazole derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including cervical (HeLa) and lung (A549) cancer cells. The IC50 values for these assays indicate a strong potential for this compound in cancer therapy.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| A549 | 35 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer treatment .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This property is crucial in preventing oxidative stress-related diseases. Studies suggest that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions associated with oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives:
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .
- Cytotoxicity in Cancer Cells : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, suggesting its utility in developing new anticancer therapies .
- Oxidative Stress Mitigation : A recent investigation into the antioxidant properties showed that this compound could significantly reduce oxidative stress markers in cellular models, indicating its protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
